7-Epi lincomycin hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMFISTNHIPTI-BOMBIWCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154-21-2 (Parent) | |
| Record name | Lincomycin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047803 | |
| Record name | Lincomycin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859-18-7 | |
| Record name | Lincomycin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lincomycin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lincomycin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2S-trans)-6,8-dideoxy-6-[[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINCOMYCIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW8Y9936L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidation of Molecular Mechanisms of Action
Targeting of Bacterial Ribosomes and Protein Synthesis Inhibition
The principal mechanism of Lincomycin (B1675468) hydrochloride involves the targeted inhibition of bacterial protein synthesis. patsnap.com This is achieved by binding to the large 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.comcymitquimica.compatsnap.com
Lincomycin hydrochloride selectively binds to the 50S ribosomal subunit of susceptible bacteria. cymitquimica.compatsnap.com This interaction is the foundational step of its antimicrobial action. patsnap.com By targeting the 50S subunit, lincomycin interferes with essential processes of protein synthesis, ultimately leading to the cessation of bacterial growth. patsnap.compatsnap.com This binding occurs near the peptidyl transferase center (PTC), a vital region of the ribosome. patsnap.comeuropa.euhpra.ie Antagonism has been observed between lincomycin and macrolide antibiotics like erythromycin (B1671065), as they compete for binding at the 50S ribosomal subunit. patsnap.comeuropa.eu
The binding of lincomycin is specifically directed at the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. pfizer.comfda.govdrugbank.com This interaction occurs within the peptidyl transferase loop region of the 23S rRNA. chemicalbook.comscientificlabs.comnih.gov Structural studies, including crystal structures of lincomycin in complex with the Staphylococcus aureus 50S ribosomal subunit, have identified the precise nucleotides involved. drugbank.comnih.gov The α-methylthiolincosamine (α-MTL) sugar moiety of lincomycin forms hydrogen bonds with several nucleotides of the 23S rRNA. drugbank.comnih.gov
| Lincomycin Moiety | Interacting 23S rRNA Nucleotides | Type of Interaction | Source |
|---|---|---|---|
| α-methylthiolincosamine (α-MTL) | A2058, A2059, G2503, G2505, C2611 | Hydrogen Bonds | drugbank.com |
| A2058, A2451, G2505 | Protection from chemical modification | nih.gov | |
| propyl hygric acid | General PTC region | Van der Waals contacts | drugbank.com |
Resistance to lincosamides often arises from the methylation of specific nucleotides, particularly A2058, in the 23S RNA, which prevents the binding of the antibiotic. pfizer.comdrugbank.com
By binding to the 23S rRNA within the peptidyl transferase center (PTC), lincomycin directly interferes with the process of polypeptide chain elongation. patsnap.comchemicalbook.comhpra.ie The PTC is the active site of the ribosome responsible for forming peptide bonds between amino acids. Lincomycin's presence in this critical region obstructs the accommodation of the 3' end of the aminoacyl-tRNA (A-site tRNA), thereby inhibiting peptide bond formation. nih.govtoku-e.com This blockade prevents the nascent peptide chain from growing, effectively halting protein synthesis. patsnap.comcymitquimica.com Some studies suggest lincomycin also blocks the exit tunnel through which the newly synthesized polypeptide chain emerges. patsnap.com
Lincomycin's mechanism involves more than just blocking the PTC; it also actively causes the dissociation of peptidyl-tRNA from the ribosome. europa.euhpra.iemartirous.comeuropa.eu Peptidyl-tRNA is the molecule carrying the growing polypeptide chain. By inducing its premature release, lincomycin ensures that protein synthesis is aborted. europa.euhpra.ie Studies have shown that lincosamides, including lincomycin and its derivative clindamycin (B1669177), stimulate the dissociation of peptidyl-tRNA from ribosomes. nih.govresearchgate.net This action disrupts the normal cycle of translation and contributes significantly to the antibiotic's bacteriostatic effect. nih.gov While some research suggests lincomycin acts at the ribosomal A-site, interfering with aminoacyl-tRNA binding, other kinetic studies indicate a more complex interaction that can transition from competitive to mixed-noncompetitive inhibition depending on experimental conditions. pediatriconcall.comnih.gov
The efficacy of lincomycin is partly due to its structure. The lincosamide molecule, composed of an amino acid moiety (propyl hygric acid) and a sugar moiety (α-methylthiolincosamine), functions as a structural analogue of the 3' end of natural ribosomal ligands, such as L-Pro-Met-tRNA and deacylated-tRNA. drugbank.comnih.gov This mimicry allows it to fit into the functional centers of the ribosome, specifically the A-site of the PTC, and interfere with the binding of the actual substrates required for protein synthesis. drugbank.comnih.gov
Modulatory Effects on Microbial Physiology Beyond Direct Inhibition
Beyond its direct role as a protein synthesis inhibitor, lincomycin can exert other modulatory effects on microbial physiology. At sub-inhibitory concentrations, it has been observed to enhance the production of secondary metabolites, such as the antibiotic actinorhodin (B73869), in Streptomyces coelicolor. nih.gov This effect may be linked to the stabilization of ribosomes during later growth phases. nih.gov
Furthermore, lincomycin can influence the host's gut microbiota and associated metabolic products. Studies in mice have shown that lincomycin exposure can reduce the diversity of the gut microbiota and decrease the concentration of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. nih.govfrontiersin.org It has also been noted to modulate the host's immune response; for instance, it was found to decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α in in-vitro spleen cell cultures. termedia.pl
Stimulation of Growth and Secondary Metabolism at Sub-inhibitory Concentrations
Interestingly, at concentrations below the minimum inhibitory concentration (MIC), lincomycin has been observed to have a positive influence on the growth and secondary metabolism of certain bacteria, particularly actinomycetes. asm.orgasm.org
In Streptomyces coelicolor A3(2), sub-inhibitory concentrations of lincomycin stimulate the production of the blue-pigmented antibiotic actinorhodin. asm.orgasm.org This effect is associated with the enhanced expression of genes involved in secondary metabolism. nih.gov For instance, lincomycin at one-tenth of its MIC was found to significantly increase the expression of the actII-ORF4 gene, a pathway-specific regulator in the actinorhodin biosynthetic gene cluster, leading to overproduction of the antibiotic. nih.gov
Similarly, in Streptomyces lividans, sub-inhibitory concentrations of lincomycin induced the production of antibacterial compounds not typically seen in standard culture conditions. nih.gov These compounds were identified as novel congeners of calcium-dependent antibiotics. nih.gov Research has also shown that lincomycin can alter the cytoplasmic protein profile and increase intracellular ATP levels at concentrations that boost actinorhodin production. asm.org
The table below summarizes the observed effects of sub-inhibitory concentrations of lincomycin on different bacterial species.
| Bacterial Species | Lincomycin Concentration | Observed Effect | Reference |
| Streptomyces coelicolor A3(2) | 1/10 of MIC | Increased production of actinorhodin | nih.gov |
| Streptomyces lividans 1326 | 1/12 or 1/3 of MIC | Production of novel antibacterial compounds | nih.govasm.org |
| Vibrio cholerae | Low concentrations | Stimulated production of cholera toxin and deoxyribonuclease | nih.gov |
| Streptococcus suis | Sub-MIC concentrations | Increased biofilm formation | frontiersin.org |
Influence on Ribosome Function and Stability in Microbial Cells
Lincomycin's interaction with the ribosome is central to its primary mechanism of action. It binds to the 23S rRNA within the peptidyl transferase loop of the 50S ribosomal subunit. asm.orgasm.org This binding obstructs the formation of peptide bonds. medchemexpress.comlumenlearning.com
Recent studies on Streptomyces coelicolor A3(2) have revealed that at concentrations that stimulate secondary metabolism, lincomycin can positively alter ribosome function and stability. asm.org It appears to restore temporarily arrested ribosome function, leading to the formation of stable and active ribosomes even in the later stages of growth. asm.orgnih.gov This enhanced ribosomal activity is thought to be advantageous for the production of enzymes required for the biosynthesis of secondary metabolites like actinorhodin. asm.orgasm.org
The mechanism for this involves ribosome-related proteins and translation factors, potentially under the control of the transcription factor WblC, which is associated with intrinsic resistance to several translation-inhibiting antibiotics. asm.orgnih.gov
Impact on Proteasome Activity and Cellular Regulation
Emerging research indicates that lincomycin's effects extend beyond the ribosome to influence proteasome activity and broader cellular regulation. In Streptomyces coelicolor A3(2), at concentrations that induce ribosomal stabilization, lincomycin has been shown to affect the localization of proteins related to the 20S proteasome. asm.orgnih.gov This results in a decrease in proteasome activity. asm.orgnih.gov
The 20S proteasome is a critical cellular component responsible for protein degradation. By reducing its activity, lincomycin may contribute to the stability of proteins, including those involved in secondary metabolism. asm.orgnih.gov This finding suggests a complex interplay between lincomycin's effects on protein synthesis and protein degradation pathways.
Furthermore, studies have identified several transcriptional regulators involved in the biosynthesis of lincomycin in Streptomyces lincolnensis, such as AdpAlin, DeoR, and SLCG_Lrp, highlighting the intricate regulatory networks that govern its production and, by extension, its interaction with target organisms. nih.govmdpi.comfrontiersin.org
Advanced Research on Lincomycin Biosynthesis
Complex Biosynthetic Pathway Delineation
The construction of lincomycin (B1675468) follows a convergent pathway where two primary precursors, an amino acid and an amino sugar, are synthesized independently before being joined and further modified. asm.orgwikipedia.org This bifurcated approach allows for specialized enzymatic cascades to efficiently produce the distinct structural moieties of the final antibiotic.
The lincomycin structure is assembled from two core building blocks: 4-propyl-L-proline (PPL), an unusual amino acid, and methylthiolincosamide (MTL), a complex amino sugar. asm.org The biosynthetic pathway is split to separately synthesize these two precursors. nih.gov
The journey to PPL begins with the common amino acid L-tyrosine. asm.orgnih.gov A series of enzymatic modifications, catalyzed by proteins encoded within the lmb gene cluster, transforms L-tyrosine into PPL. wikipedia.org This sub-pathway involves several key enzymes, including LmbB1, LmbB2, LmbW, LmbA, and LmbX. wikipedia.org
Concurrently, the MTL moiety is constructed from primary metabolic intermediates. The pathway is initiated by a transaldol reaction, catalyzed by the enzyme LmbR, which condenses a five-carbon unit (D-ribose 5-phosphate) with a three-carbon unit (either D-fructose 6-phosphate or D-sedoheptulose 7-phosphate) to form an eight-carbon sugar backbone. wikipedia.orgpnas.org This octose intermediate then undergoes a cascade of transformations, including isomerization, phosphorylation, dephosphorylation, and amination, orchestrated by a suite of enzymes such as LmbN, LmbP, LmbK, LmbO, LmbM, LmbL, LmbS, and LmbZ to yield the final MTL precursor. pnas.org
Once both PPL and MTL are synthesized, they are joined together through an amide bond. This crucial condensation step is catalyzed by a multi-enzyme complex known as lincosamide synthetase (LS). nih.govresearchgate.net This complex includes the gene products LmbC, LmbD, LmbE, and LmbV. nih.govresearchgate.net The process begins with the activation of PPL by the adenylation domain enzyme LmbC, which then loads the activated amino acid onto a carrier protein, LmbN. wikipedia.orgresearchgate.net The LmbD enzyme then facilitates the condensation of the PPL-loaded carrier protein with the MTL moiety, forming the intermediate N-demethyllincomycin. wikipedia.orgresearchgate.net
The final step in the biosynthesis of lincomycin A is a terminal methylation reaction. The enzyme N-demethyllincomycin methyltransferase, encoded by the lmbJ gene, catalyzes the transfer of a methyl group to the nitrogen atom of the proline ring of N-demethyllincomycin. asm.orgnih.govcuni.cz This methylation yields the final, biologically active lincomycin A molecule. asm.org
Genetic and Enzymatic Control of Biosynthesis
The production of lincomycin is tightly regulated at both the genetic and enzymatic levels. The genes responsible for the biosynthesis are clustered together, allowing for coordinated expression, and are controlled by specific regulatory proteins that modulate the rate of antibiotic production.
The initiation of the PPL biosynthetic pathway is a critical control point and involves an unusual enzymatic reaction. Tyrosine hydroxylation, the first committed step in this branch of the pathway, is catalyzed by the LmbB2 protein. nih.gov This enzyme converts L-tyrosine to L-3,4-dihydroxyphenylalanine (DOPA). nih.govnih.govmuni.cz
Unlike most bacterial tyrosine hydroxylases, LmbB2 is a unique heme protein. nih.govmuni.cz Spectroscopic analyses have revealed that it contains a heme b prosthetic group. nih.govmuni.cz LmbB2 belongs to an unusual family of heme peroxidases and its catalytic activity can be enhanced by cofactors such as (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) and hydrogen peroxide. nih.gov The distinctive nature of this enzyme highlights the specialized biochemical machinery that has evolved for the production of lincomycin.
The genetic blueprint for lincomycin production is encoded within a dedicated biosynthetic gene cluster, referred to as the lmb cluster. pnas.orgproquest.com In the industrial strain S. lincolnensis 78-11, this cluster comprises 27 open reading frames with biosynthetic or regulatory functions (lmb genes) and three resistance genes (lmr genes). nih.gov The wild-type strain NRRL 2936 contains a similar cluster with 26 biosynthetic and regulatory genes. asm.org Research has shown that in high-yielding industrial strains, the entire lmb gene cluster is duplicated, indicating that gene dosage is a key factor in enhancing antibiotic production. asm.orgnih.gov
The expression of the lmb genes is controlled by regulatory proteins. A significant discovery has been the identification of LmbU, a novel transcriptional regulator that positively controls lincomycin biosynthesis. nih.govnih.govasm.org LmbU activates the expression of several key biosynthetic genes, including lmbA, lmbC, lmbJ, and lmbW, by binding to specific palindromic sequences in their promoter regions. asm.orgnih.gov This regulator belongs to a new family of regulatory proteins and its discovery provides a target for genetic engineering to improve lincomycin yields. nih.govnih.govfrontiersin.org LmbU has also been shown to be a pleiotropic regulator, influencing genes outside the lmb cluster. biorxiv.orgnih.govnih.gov
| Gene | Protein | Function in Lincomycin Biosynthesis |
|---|---|---|
| lmbA | LmbA | Putative γ-glutamyltransferase involved in PPL biosynthesis nih.gov |
| lmbB1 | LmbB1 | L-DOPA-2,3-dioxygenase in PPL biosynthesis nih.gov |
| lmbB2 | LmbB2 | Tyrosine hydroxylating heme protein in PPL biosynthesis nih.govmuni.cz |
| lmbC | LmbC | Adenylation domain of Lincosamide Synthetase (activates PPL) researchgate.net |
| lmbD | LmbD | Condensation enzyme of Lincosamide Synthetase wikipedia.orgresearchgate.net |
| lmbJ | LmbJ | N-demethyllincomycin methyltransferase (terminal methylation) asm.orgnih.gov |
| lmbK | LmbK | Phosphatase in MTL biosynthesis asm.org |
| lmbR | LmbR | Transaldolase in MTL biosynthesis pnas.orgnih.gov |
| lmbU | LmbU | Transcriptional regulator promoting biosynthesis nih.govnih.govasm.org |
| lmbX | LmbX | Isomerase in PPL biosynthesis nih.gov |
| lmbY | LmbY | F420-dependent reductase in PPL biosynthesis nih.govresearchgate.net |
The formation of the 4-propyl-L-proline moiety involves a series of fascinating and complex chemical transformations. The pathway begins with L-tyrosine, which is first hydroxylated to L-DOPA by LmbB2. researchgate.net The aromatic ring of L-DOPA is then cleaved by the LmbB1 dioxygenase, leading to a reactive intermediate that cyclizes to form a pyrroline-based compound. nih.govnih.govresearchgate.net
Studies on mutant strains of S. lincolnensis blocked in lincomycin production have been instrumental in identifying pathway intermediates. One such study led to the isolation and characterization of 3-propylidene-Δ1-pyrroline-5-carboxylic acid, confirming a key step in the pathway. researchgate.net Subsequent enzymatic steps, including methylation by LmbW, C-C bond cleavage indirectly facilitated by LmbA, isomerization by LmbX, and final reductions by the F420-dependent reductase LmbY, complete the formation of PPL. nih.govresearchgate.net The enzyme LmbX functions as an isomerase, converting its substrate into a form that is more suitable for reduction by LmbY, ensuring the efficient completion of the PPL molecule. nih.gov
Biotechnological Strategies for Yield Enhancement
The industrial production of lincomycin is a complex process, and significant research has been dedicated to enhancing its yield through various biotechnological strategies. These approaches range from the precise genetic modification of the producing organism, Streptomyces lincolnensis, to the meticulous optimization of the conditions under which it is grown. By manipulating regulatory genes, refining fermentation media and culture parameters, and re-engineering metabolic pathways, researchers have achieved substantial improvements in lincomycin titers.
Genetic Manipulation of Regulatory Elements (e.g., Repressor Knockouts)
The biosynthesis of antibiotics in Streptomyces is tightly controlled by a complex network of regulatory genes. A key strategy to boost production is to eliminate negative regulators, or repressors, that normally limit the expression of the lincomycin biosynthetic gene cluster.
Researchers have identified several transcriptional regulators in S. lincolnensis that influence lincomycin production. For instance, the TetR-type regulator SLCG_2919 was identified as a repressor that negatively regulates the biosynthesis. nih.gov Another leucine-responsive regulatory protein (Lrp)-type regulator, SLCG_4846, was also found to directly inhibit lincomycin biosynthesis. nih.gov A powerful approach has been the sequential knockout of these repressor genes. In one study, the inactivation of SLCG_4846 in a high-yield industrial strain of S. lincolnensis led to increased production. A subsequent deletion of SLCG_2919 in this modified strain resulted in a superimposed increase in the lincomycin yield. nih.gov
Another regulatory protein, DasR, has been shown to act as a positive regulator of lincomycin biosynthesis. Overexpression of the dasR gene in S. lincolnensis resulted in a remarkable 7.97-fold increase in lincomycin production compared to the wild-type strain. nih.gov Conversely, the regulator LmbU has also been identified as a positive promoter of lincomycin biosynthesis by activating the transcription of key genes within the biosynthetic cluster. asm.org Manipulating these regulatory elements provides a powerful and targeted method for enhancing antibiotic yields. asm.org
| Regulator | Genetic Modification | Effect on Lincomycin Yield | Reference |
| SLCG_4846 | Knockout (Deletion) | Increase | nih.gov |
| SLCG_2919 | Knockout (Deletion) | Increase | nih.gov |
| SLCG_4846 & SLCG_2919 | Double Knockout | Superimposed Increase | nih.gov |
| DasR | Overexpression | 7.97-fold Increase | nih.gov |
| LmbU | Manipulation | Promotion of Biosynthesis | asm.org |
Optimization of Fermentation Processes
Beyond genetic engineering, optimizing the fermentation environment is crucial for maximizing the productive potential of the microbial strain. This involves a multi-faceted approach that includes refining the nutrient composition of the growth medium and controlling the physical parameters of the culture.
Traditional methods of medium optimization, which involve changing one factor at a time (OFAT), are often inefficient and fail to identify the complex interactions between different nutrients. frontiersin.org To overcome this, statistical methods like the Plackett-Burman design (PBD) and Response Surface Methodology (RSM) are employed. frontiersin.orgscielo.brproquest.com PBD is used as an initial screening tool to identify the most significant medium components affecting production from a large number of variables. proquest.comresearchgate.net Following this, RSM, often using a central composite design (CCD), is used to determine the optimal concentrations of these key factors and analyze their interactions. scielo.brresearchgate.net
In one study, PBD was used to screen eight independent variables, identifying glucose, corn steep liquor, and soybean powder as the most significant factors influencing lincomycin A production. researchgate.net Subsequent optimization using RSM led to a lincomycin A yield of 4600 mg/L, a 28.3% improvement over the un-optimized medium. researchgate.net Another study used PBD to identify malt (B15192052) extract, dextrin, soluble starch, and (NH₄)₂SO₄ as the most influential nutrients. scielo.br Using RSM, an optimized medium was developed that yielded a maximum lincomycin concentration of 1345 µg/ml, representing a 40.5% increase compared to the non-optimized medium. scielo.br
| Study | Statistical Method | Key Components Identified | Optimized Yield | Improvement |
| Pang et al. (2022) | PBD, RSM | Glucose, Corn Steep Liquor, Soybean Powder | 4600 mg/L | 28.3% researchgate.net |
| El-Sersy (2012) | PBD, CCD (RSM) | Malt Extract, Dextrin, Soluble Starch, (NH₄)₂SO₄ | 1345 µg/ml | 40.5% scielo.br |
| Xue et al. (2009) | PBD, RSM | Starch, Glucose, Soybean Meal, Corn Flour Paste, KH₂PO₄ | 3700 µg/ml | 12% researchgate.net |
The choice of carbon and nitrogen sources is fundamental to the growth of S. lincolnensis and its production of lincomycin. Different sources are metabolized with varying efficiencies, directly impacting the availability of precursor molecules for antibiotic biosynthesis. mdpi.com
Studies have shown that complex carbon sources are often preferable. For example, olive oil as a sole carbon source was found to be highly suitable for producing lincomycin, yielding a concentration of 1.01 g/L. jmb.or.kr The positive effect of oils is linked to lipase (B570770) activity, which releases fatty acids for the cell to use. jmb.or.kr Among various starches and sugars, soluble starch has been identified as a significant factor for enhancing production. scielo.br
For nitrogen sources, complex organic nitrogen has proven effective. Pharmamedia and soybean meal are suitable nitrogen sources. jmb.or.kr A combination of pharmamedia and soybean meal (10 g/L each) resulted in a lincomycin concentration of 1.5 g/L. jmb.or.kr Inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) also play a critical role, though their optimal concentration needs to be carefully balanced. scielo.br The interaction between carbon and nitrogen sources is also significant; for instance, the combination of soluble starch and (NH₄)₂SO₄ was found to synergistically enhance lincomycin production. scielo.br
| Nutrient Source | Type | Example | Impact on Production | Reference |
| Carbon | Vegetable Oil | Olive Oil (20 g/L) | Yield of 1.01 g/L | jmb.or.kr |
| Carbon | Polysaccharide | Soluble Starch (30 g/L) | Significant positive factor | scielo.br |
| Nitrogen | Organic | Pharmamedia + Soybean Meal (10 g/L each) | Yield of 1.5 g/L | jmb.or.kr |
| Nitrogen | Inorganic | Ammonium Sulfate ((NH₄)₂SO₄) (2.0 g/L) | Significant positive factor | scielo.br |
The physical environment of the fermentation broth must be tightly controlled to ensure optimal microbial growth and metabolic activity. Key parameters include pH, temperature, and the duration of the incubation period.
The optimal temperature for lincomycin production is typically around 30°C. scielo.br The initial pH of the culture medium is also a critical factor, with most studies finding an optimal starting pH around 7.0. scielo.br Deviations from these optimal values can lead to reduced enzyme activity and lower antibiotic yields. The incubation period required for maximum production varies depending on the strain and other culture conditions, but peak concentrations are often observed after long fermentation times, such as 192 hours (8 days) or even longer in some industrial processes. nih.govscielo.br For example, in a genetically engineered strain, the maximum yield of 6.56 g/L was achieved at 216 hours. nih.gov Optimization studies using RSM have confirmed that these physical parameters often have significant interactive effects with nutrient concentrations, highlighting the importance of a holistic optimization approach. mdpi.comnih.gov
| Physical Parameter | Optimized Value | Reference |
| Temperature | 30 °C | scielo.br |
| Initial pH | 7.0 | scielo.br |
| Incubation Period | 192 - 216 hours | nih.govscielo.br |
Metabolic engineering offers a sophisticated strategy to enhance lincomycin yield by redirecting the flow of primary metabolites toward the synthesis of antibiotic precursors. The biosynthesis of lincomycin draws heavily from central carbon metabolism. The propyl-L-proline (PPL) moiety and the C8 amino-sugar, methylthiolincosamide (MTL), are the two building blocks of lincomycin. frontiersin.orgresearchgate.net The MTL sugar is assembled from the condensation of a pentose (B10789219) 5-phosphate (a C5 unit) and a C3 unit, both of which are derived from the pentose phosphate (B84403) pathway (PPP). nih.gov
Application of Immobilized Cell Technologies
The application of immobilized cell technologies in the biosynthesis of lincomycin offers several advantages over conventional submerged fermentation, including the potential for continuous or repeated batch processing, simplified product recovery, and enhanced operational stability. Research in this area has focused on improving the efficiency and longevity of lincomycin production by immobilizing the producing microorganism, Streptomyces lincolnensis.
One notable approach involves the adsorption of Streptomyces lincolnensis NRRL ISP-5355 cells onto synthetic cotton fibers. In these studies, a fixed weight of the synthetic cotton fibers is sterilized within the fermentation medium, followed by inoculation with a seed culture of the microorganism. The cells are then allowed to grow and adhere to the support matrix. This method facilitates a repeated batch production system where the fermentation medium can be aseptically removed at the end of a cycle and replaced with fresh medium, allowing for the reuse of the immobilized biocatalyst. scielo.br
Detailed research findings have demonstrated the effectiveness of this immobilization technique. When comparing the production of lincomycin over a 264-hour period, the immobilized cell culture exhibited a more stable and sustained production profile compared to the free-cell culture.
Lincomycin Production: Immobilized vs. Free Cells
| Fermentation Time (hours) | Immobilized Cell Lincomycin Concentration (μg/ml) | Free Cell Lincomycin Concentration (μg/ml) |
|---|---|---|
| 0 | 0 | 0 |
| 48 | 850 | 850 |
| 96 | 1100 | 1100 |
| 144 | 1250 | 1250 |
| 192 | 1350 | 1345 |
| 216 | 1350 | 1320 |
| 240 | 1350 | 1310 |
The data indicates that while both systems initially produce similar amounts of lincomycin, the immobilized cells reach a peak concentration of 1350 µg/ml at 192 hours and maintain this level. scielo.br In contrast, the lincomycin concentration in the free-cell culture begins to decline after reaching a similar peak. scielo.br This stability is a significant advantage of immobilization, suggesting that the support matrix provides a more favorable microenvironment for the cells, protecting them from shear stress and other detrimental factors present in the bulk medium.
Furthermore, the reusability of Streptomyces lincolnensis immobilized on synthetic cotton fibers has been successfully demonstrated in a repeated batch fermentation system. This process involves replacing the production medium every 192 hours, with each replacement marking a new fermentation cycle.
Lincomycin Production in Repeated Batch Fermentation with Immobilized Cells
| Fermentation Cycle | Lincomycin Concentration (μg/ml) |
|---|---|
| 1 | 1350 |
| 2 | 1345 |
| 3 | 1340 |
| 4 | 1330 |
Mechanisms of Antimicrobial Resistance
Ribosomal Target Site Modification
The primary mechanism of action for lincomycin (B1675468) is binding to the 50S ribosomal subunit, thereby interfering with peptide chain elongation. nih.gov Alterations in this binding site can significantly reduce the antibiotic's affinity, leading to resistance.
A predominant mechanism of resistance to lincomycin involves the methylation of the 23S rRNA, a critical component of the 50S ribosomal subunit. nih.govijprajournal.com This modification results in a phenotype known as MLSB resistance, signifying cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. nih.govijprajournal.com These three classes of antibiotics share an overlapping binding site on the ribosome, and methylation at a key nucleotide residue sterically hinders the binding of all three. ijprajournal.com
The MLSB phenotype can be expressed either constitutively or inducibly. nih.govoup.com In constitutive resistance, the methylating enzyme is continuously produced, rendering the bacterium consistently resistant. oup.com In inducible resistance, the enzyme is synthesized only in the presence of an inducing agent, typically a macrolide antibiotic. ijprajournal.comoup.com This means that a bacterium may initially appear susceptible to lincomycin but can rapidly become resistant upon exposure to a macrolide.
The enzymatic methylation of the 23S rRNA is mediated by a family of enzymes known as erythromycin (B1671065) ribosome methylases, which are encoded by erm (erythromycin ribosome methylation) genes. nih.govfrontiersin.org Several classes of erm genes have been identified, including erm(A), erm(B), and erm(C), which are frequently found in staphylococci and other Gram-positive bacteria. nih.govnih.govoup.com These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between different bacterial species and contributing to the widespread dissemination of resistance. nih.gov
The expression of erm genes can be regulated. In cases of inducible resistance, the regulatory mechanism involves a translational attenuation model, where the presence of an inducing macrolide antibiotic stalls the ribosome on a leader peptide mRNA sequence, leading to a conformational change that unmasks the methylase gene's ribosomal binding site and allows for its translation. oup.com
The key target for methylation by Erm enzymes is an adenine (B156593) residue at position A2058 (Escherichia coli numbering) within domain V of the 23S rRNA. nih.govnih.gov The addition of one or two methyl groups to this nucleotide sterically interferes with the binding of macrolides, lincosamides, and streptogramin B. pnas.org
In addition to enzymatic methylation, mutations in the 23S rRNA gene itself can confer resistance to lincomycin. These mutations can prevent or reduce the binding affinity of the antibiotic to the ribosome. The most frequently observed mutations associated with lincosamide resistance occur at position A2058. nih.govpnas.orgasm.org Other reported mutations that can contribute to resistance include those at positions A2059 and C2611. nih.gov The specific nucleotide change can influence the level of resistance and the cross-resistance profile.
| Nucleotide Position (E. coli numbering) | Type of Alteration | Effect on Lincomycin | References |
|---|---|---|---|
| A2058 | Methylation | High-level resistance | nih.govnih.gov |
| A2058 | Mutation (e.g., A to G) | Resistance | nih.govpnas.orgasm.org |
| A2059 | Mutation | Resistance | nih.govasm.org |
| C2611 | Mutation | Resistance | nih.gov |
Efflux Pump-Mediated Resistance
Another significant mechanism of resistance to lincomycin involves the active transport of the antibiotic out of the bacterial cell by efflux pumps. This process reduces the intracellular concentration of lincomycin to sub-inhibitory levels, allowing the bacterium to survive and replicate. researchgate.netmdpi.com
Efflux pumps are membrane-associated protein complexes that recognize and expel a wide range of substrates, including antibiotics, detergents, and other toxic compounds. mdpi.comacs.org Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria. acs.org By actively pumping lincomycin out of the cytoplasm, these systems prevent the antibiotic from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. researchgate.netnih.gov The overexpression of these pumps is a common mechanism for acquired antibiotic resistance. mdpi.com
The expression of genes encoding efflux pumps is often tightly regulated and can be induced by the presence of their substrates, including lincomycin itself. nih.govoup.com When bacteria are exposed to sub-lethal concentrations of lincomycin, it can trigger a signaling cascade that leads to the increased transcription of efflux pump genes. researchgate.netresearchgate.net This induction results in a higher density of pumps in the bacterial membrane and a more efficient efflux of the antibiotic.
Besides the antibiotic itself, various environmental factors can also influence the expression of efflux pumps. nih.gov These can include changes in pH, nutrient availability, and the presence of other chemical stressors. nih.gov For instance, certain non-antibiotic compounds found in the host environment or used in clinical practice have been shown to induce the expression of multidrug resistance efflux pumps, potentially contributing to the development of lincomycin resistance. nih.govnih.gov
| Inducing Factor | Mechanism | Effect on Lincomycin Resistance | References |
|---|---|---|---|
| Lincomycin | Substrate-inducible expression of efflux pump genes. | Increased efflux of lincomycin, leading to resistance. | nih.govresearchgate.net |
| Other Antibiotics | Cross-induction of multidrug resistance pumps. | Potential for co-resistance to lincomycin. | nih.gov |
| Environmental Stressors (e.g., pH, bile salts) | Activation of global stress response regulators that control efflux pump expression. | Enhanced bacterial survival and potential for increased lincomycin resistance. | nih.govnih.gov |
| Non-antibiotic compounds | Induction of efflux pump expression through various signaling pathways. | Increased efflux capacity and potential for acquired lincomycin resistance. | nih.govnih.gov |
Genetic Determinants of Efflux Mechanisms (e.g., lmrB, ABC Transporters)
Efflux pumps are a significant mechanism of resistance to lincomycin, actively transporting the antibiotic out of the bacterial cell. The genetic determinants for these pumps are diverse and include specific genes like lmrA and lmrB, as well as broader families of transporters such as ATP-binding cassette (ABC) transporters.
In the lincomycin-producing organism, Streptomyces lincolnensis, two distinct resistance genes, lmrA and lmrB, have been identified. nih.govasm.org The lmrA gene encodes a protein with 12 predicted membrane-spanning domains. nih.govresearchgate.net This protein shares significant similarity with the Mmr protein from Streptomyces coelicolor, the QacA protein from Staphylococcus aureus, various tetracycline-resistance proteins, and some sugar-transport proteins from Escherichia coli, suggesting it functions as an efflux pump. nih.govresearchgate.net
The lmrB gene, also from S. lincolnensis, has been associated with an ABC transporter. nih.gov In Bacillus subtilis, a chromosomally-encoded efflux pump designated lmrB is also known to confer resistance specifically to lincosamides. mcmaster.ca In Streptomyces coelicolor, exposure to lincomycin has been shown to enhance the expression of a gene that encodes a lincomycin-efflux ABC transporter, indicating a responsive defense mechanism. nih.govresearchgate.net ABC transporters utilize the energy from ATP hydrolysis to drive the expulsion of substrates, including antibiotics, from the cell. frontiersin.orgnih.gov The MacB ABC transporter family represents a well-studied group of efflux pumps, although they are distinct from many other bacterial ABC transporters in their mechanism. frontiersin.org
Interestingly, studies on the lmrA and lmrB genes from S. lincolnensis revealed a substrate specificity that was surprisingly restricted to lincomycin. These genes did not confer resistance to other lincosamides like clindamycin (B1669177) or celesticetin, nor to macrolides. nih.govresearchgate.net
| Gene | Organism | Encoded Protein/System | Key Characteristics |
|---|---|---|---|
| lmrA | Streptomyces lincolnensis | Efflux Pump | 12 membrane-spanning domains; similarity to Mmr, QacA, and tetracycline-resistance proteins. nih.govresearchgate.net |
| lmrB | Streptomyces lincolnensis | Associated with ABC Transporter | Contributes to self-resistance in the producing organism. nih.gov |
| lmrB | Bacillus subtilis | Chromosomal Efflux Pump | Confers resistance to lincosamides. mcmaster.ca |
| - | Streptomyces coelicolor | Lincomycin-Efflux ABC Transporter | Expression is enhanced by the presence of lincomycin. nih.govresearchgate.net |
Enzymatic Inactivation of Lincomycin
Another strategy employed by bacteria to resist lincomycin is through enzymatic modification of the antibiotic molecule, rendering it inactive. This process is carried out by specific enzymes that chemically alter the drug's structure, preventing it from binding to its ribosomal target.
A key mechanism of enzymatic inactivation is adenylylation (or nucleotidylation), where an adenylyl group from ATP is transferred to the antibiotic. The enzyme 3-lincomycin-O-nucleotidyltransferase has been identified as one such modifying enzyme, which catalyzes the adenylylation of the 3-hydroxy group in lincomycin. nih.gov In Staphylococcus epidermidis, a lincosamide inactivation nucleotidylation (Lin) enzyme, determined by the pBI109PGL plasmid, confers a high level of resistance to lincomycin. nih.gov Interestingly, while this enzyme provides strong resistance to lincomycin, strains harboring it may still appear sensitive to clindamycin in standard susceptibility tests. nih.gov This is despite the finding that clindamycin is actually a better substrate for the enzyme in vitro. The discrepancy is attributed to clindamycin's superior membrane penetration, which allows it to reach an inhibitory intracellular concentration before it can be fully inactivated. nih.gov
Evolutionary and Genetic Aspects of Resistance Development
The development of resistance to lincomycin is a dynamic process driven by evolutionary pressures and genetic mechanisms, including spontaneous mutations and the acquisition of resistance genes from other bacteria.
Spontaneous mutations in a bacterium's own DNA can lead to the emergence of resistance. These mutations often occur in the genes that code for the antibiotic's target site. For lincomycin, which targets the 23S rRNA component of the 50S ribosomal subunit, mutations in the corresponding rrl gene are a common source of resistance.
In Mycoplasma bovis : Field and laboratory strains with high lincomycin minimum inhibitory concentrations (MICs) were found to harbor mutations in the rrl gene at positions A2059G and A2060G. asm.org
In Rhodothermus marinus : Spontaneous lincomycin-resistant mutants frequently exhibited the A2058G mutation in the 23S rRNA gene. uri.edu
In Streptomyces coelicolor : A novel spontaneous mutation conferring a high level of lincomycin resistance was identified as an in-frame DNA deletion. This deletion fused two histidine kinase genes (SCO4597 and SCO4598) to create a new hybrid gene, linR. nih.govresearchgate.net The expression of this hybrid gene was shown to be responsible for the high-level resistance. nih.gov
| Mutation | Affected Gene/Site | Organism | Outcome |
|---|---|---|---|
| A2058G | 23S rRNA (rrl gene) | Rhodothermus marinus | Lincomycin resistance. uri.edu |
| A2059G / A2060G | 23S rRNA (rrl gene) | Mycoplasma bovis | High-level lincomycin resistance. asm.org |
| In-frame deletion | Fusion of SCO4597 & SCO4598 | Streptomyces coelicolor | Formation of hybrid gene linR, conferring high-level resistance. nih.govresearchgate.net |
Horizontal gene transfer (HGT) is considered the most significant factor in the widespread dissemination of antimicrobial resistance. bioguardlabs.com This process allows for the rapid spread of resistance genes between different bacteria, including across species and genera, through mechanisms like conjugation, transformation, and transduction. futurelearn.comlongdom.org
The transfer of lincomycin resistance genes is an active area of environmental and clinical concern. The use of lincomycin in agriculture, particularly in swine farms, can lead to an accumulation of the antibiotic in the surrounding soil and water. nih.gov This creates a selective pressure that promotes the spread of resistance genes. Studies have found significant correlations between the concentration of lincomycin residues in the environment and the abundance of lincomycin-resistance genes such as lnu(F), erm(A), and erm(B). nih.gov Recent research has provided direct evidence of HGT impacting lincomycin resistance in environmental bacteria. A study on soil-dwelling Listeria species identified the lin gene, which confers lincomycin resistance, as the most prevalent antibiotic resistance gene and found evidence of its recent horizontal transfer within and across species. nih.gov
Environmental Prevalence and Dissemination of Resistance
Occurrence and Distribution in Diverse Environmental Compartments
The widespread use of lincomycin (B1675468) in animal agriculture leads to its introduction into the environment primarily through the application of manure as fertilizer. This practice results in the contamination of soil and water systems, and subsequently, the potential for entry into the food chain.
Lincomycin hydrochloride is frequently detected in agricultural environments, particularly in settings associated with intensive livestock farming. Manure from treated animals is a significant reservoir of this antibiotic. For instance, high concentrations of lincomycin have been found in the liquid fraction of pig manure, with one study reporting levels as high as 20,400 µg/L nih.gov. Once applied to land, lincomycin can persist in the soil.
A study conducted in China detected lincomycin residues in all soil and water samples collected near swine farms. The concentrations in soil ranged from 0.024 to 0.97 ng/g. In another study in Canada, initial soil concentrations of lincomycin after the application of liquid swine manure ranged from 46.3 to 117 µg/kg usda.gov. The application of compost derived from lincomycin mycelial residue has also been studied, showing that while it can enhance soil fertility, it also introduces lincomycin into the soil, although at levels that can decrease over time nih.gov. The presence of lincomycin in agricultural soils is a concern due to the potential for the selection and spread of antibiotic-resistant bacteria nih.govresearchgate.net.
| Environmental Matrix | Concentration Range | Geographic Location | Source |
|---|---|---|---|
| Liquid Swine Manure | Up to 20,400 µg/L | Not Specified | nih.gov |
| Soil near Swine Farms | 0.024 - 0.97 ng/g | China | |
| Manure-Amended Cropland Soil | 46.3 - 117 µg/kg (initial concentration) | Canada | usda.gov |
From agricultural lands, lincomycin hydrochloride can be transported to aquatic environments through surface runoff and leaching. Its detection in surface water and groundwater is an indicator of its mobility and persistence.
In a Canadian study, lincomycin was detected in all simulated rainfall runoff (0.07–2.7 µg/L) and snowmelt runoff (0.038–3.2 µg/L) from manure-amended cropland researchgate.net. The same study found that lincomycin could leach into groundwater, although concentrations were generally low (<0.005 µg L−1) researchgate.net. In Minnesota, USA, the Minnesota Pollution Control Agency detected lincomycin in 8% of sampled streams and rivers in 2014, with the highest concentration being 6.23 parts per trillion (ppt). The U.S. Geological Survey and the MPCA also found lincomycin in 2% of urban groundwater wells, with a maximum concentration of 110 ppt (B1677978) nih.gov.
A study in a river-wetland-lake system in Southwest China detected lincomycin at concentrations up to 5.53 ng/L nih.gov. Another study focusing on a river and its associated groundwater in China found lincomycin in all samples from both sources, with the highest concentrations observed in the deepest groundwater well d-nb.info. These findings underscore the potential for widespread, low-level contamination of aquatic resources with lincomycin.
| Aquatic Environment | Concentration Range | Geographic Location | Source |
|---|---|---|---|
| Simulated Rainfall Runoff | 0.07 - 2.7 µg/L | Canada | researchgate.net |
| Snowmelt Runoff | 0.038 - 3.2 µg/L | Canada | researchgate.net |
| Groundwater (Canada) | Generally <0.005 µg/L | Canada | researchgate.net |
| Streams and Rivers (USA) | Up to 6.23 ppt | Minnesota, USA | nih.gov |
| Groundwater (USA) | Up to 110 ppt | Minnesota, USA | nih.gov |
| River-Wetland-Lake System (China) | Up to 5.53 ng/L | Southwest China | nih.gov |
| River and Groundwater (China) | Detected in all samples | China | d-nb.info |
The presence of lincomycin in the environment creates pathways for its entry into the food chain. Residues of lincomycin have been detected in various food products of animal origin, which is a public health concern due to the potential for allergic reactions and the development of antibiotic resistance.
Regulatory bodies in many regions have established Maximum Residue Limits (MRLs) for veterinary drugs in food products to protect consumers. For lincomycin, the European Union has set MRLs for various animal tissues, milk, and eggs. These limits are a key tool in monitoring the food supply and ensuring its safety.
Studies have been conducted to detect lincomycin residues in a variety of food matrices, including pig liver and muscle, chicken kidney and liver, cow fat, liver, and milk, goat muscle, liver, and milk, and eggs usda.gov. Research has shown that lincomycin is the major component of the total residues found in animal tissues nih.gov. The concentration of these residues can vary significantly between different animal species and tissues. For example, in pigs, kidney concentrations of lincomycin were found to be higher than those in the liver, whereas in chickens, the concentrations were similar nih.gov.
Environmental Fate and Degradation Dynamics
The persistence of lincomycin hydrochloride in the environment is determined by a combination of biotic and abiotic processes, including biodegradation and sorption to soil particles. Understanding these dynamics is crucial for assessing the long-term environmental risks associated with its use.
Biodegradation is a key mechanism for the removal of lincomycin from the environment. Several microorganisms have been identified that are capable of degrading this antibiotic. Studies have isolated strains of Bacillus subtilis, Rhodotorula mucilaginosa, and Penicillium oxalicum that can efficiently degrade lincomycin. For instance, Bacillus subtilis (strain LMB-A) and Rhodotorula mucilaginosa (strain LMB-D) were able to degrade 92.69% and 74.05% of lincomycin, respectively, from an initial concentration of 1117.55 mg/L within 144 hours.
The biodegradation of lincomycin can proceed through several pathways, including the breakage of the amide bond or the loss of the N-demethyl or thiomethyl group from the pyrrolidine (B122466) or pyranose ring. Another study identified five biodegradation pathways for lincomycin by Conexibacter sp. LD01, which include N-demethylation, breakage of the amido bond, sulfoxidation, and oxidation of the pyrrolidine ring and propylamino chain.
The kinetics of lincomycin degradation are influenced by several factors. In aqueous solutions, its degradation has been shown to follow first-order kinetics and is pH-dependent, with the greatest stability observed around pH 4. The biodegradation kinetics have also been described by the modified Gompertz model. The initial concentration of lincomycin can affect the degradation efficiency, with higher concentrations sometimes leading to a decrease in the removal rate. In one study, a Clostridium sp. strain degraded 62.03% of lincomycin at an initial concentration of 100 mg/L over 10 days, but only 15.61% at 500 mg/L. In an aquatic environment, a laboratory study found that first-order degradation of lincomycin began after a start-up phase of 10-14 days, with a degradation rate constant of 0.55 d⁻¹ and a half-life of 30 hours.
The mobility and bioavailability of lincomycin in the soil are significantly influenced by its sorption to soil particles. Cation exchange is the primary mechanism for lincomycin sorption in soils. The extent of sorption is affected by several soil and solution properties.
Soil pH is a critical factor. Lincomycin sorption has been observed to increase as the soil solution pH increases from 5.8 to 7.8, with maximum sorption occurring at a pH between 7.3 and 7.8, which is near the pKa of lincomycin (7.6). This is because the charge of the lincomycin molecule and the cation exchange capacity of the soil are both pH-dependent.
The presence of other cations in the soil solution can also significantly impact lincomycin sorption. Inorganic cations such as K+ and Ca2+ can compete with lincomycin for sorption sites on soil particles. Studies have shown that the presence of these cations can suppress lincomycin sorption, with a more pronounced effect in soils with lower cation exchange capacity.
The Freundlich equation has been used to describe the sorption isotherms of lincomycin in different soils. The Freundlich sorption coefficient (Kf) for lincomycin has been found to vary depending on the soil type and its properties. For example, in a study of three arid-region soils, the Kf values for lincomycin adsorption were 11.98 for a biosolid-treated soil, 210.15 for a similar unamended soil, and 5.09 for a low-organic-content soil. These differences were attributed to variations in soil pH relative to the pKa of lincomycin.
Interrelationship Between Environmental Residues and Antimicrobial Resistance Genes (ARGs)
The presence of lincomycin residues in the environment is closely linked to the proliferation and dissemination of antimicrobial resistance genes (ARGs). The continuous introduction of this antibiotic into soil and water systems creates conditions that favor the selection and spread of resistance mechanisms among microbial populations.
The use of lincomycin in animal agriculture, particularly in swine farms, leads to its accumulation in the surrounding environment, which in turn influences the prevalence of antibiotic resistance nih.govnih.gov. Monitoring studies have been conducted to quantify both lincomycin residues and specific resistance genes in environmental samples like water and soil.
In areas adjacent to swine farms, lincomycin residues have been detected at concentrations as high as 9.29 ng/mL in water and 0.97 ng/g in soil nih.gov. Concurrent with these residues, several lincomycin resistance genes have been identified and quantified using real-time PCR. Among the most frequently detected genes are lnu(F), erm(A), and erm(B), which were found in all water and soil samples in one study nih.gov. The levels of these resistance genes were observed to be higher in water samples compared to soil samples at the same sites nih.gov. A gradual decrease in both lincomycin residues and the relative abundance of these genes was noted as the distance from the wastewater discharge source increased nih.govnih.gov. This suggests a direct link between the concentration of the antibiotic and the prevalence of resistance genes. Significant correlations have been established between the levels of lincomycin-resistance genes in paired water and soil samples, as well as between the concentration of lincomycin residues and the abundance of these genes nih.govnih.gov.
Table 2: Lincomycin Residues and Detection of Resistance Genes in Environmental Samples Near Swine Farms
| Sample Type | Maximum Lincomycin Concentration | Commonly Detected Resistance Genes |
| Water | 9.29 ng/mL nih.gov | lnu(F), erm(A), erm(B) nih.gov |
| Soil | 0.97 ng/g nih.gov | lnu(F), erm(A), erm(B) nih.gov |
The presence of lincomycin residues in the environment exerts a selective pressure on microbial communities, favoring the survival and proliferation of bacteria that harbor resistance genes nih.gov. Even at sub-inhibitory concentrations, which are concentrations below the level required to kill bacteria, lincomycin can promote the development of resistance mechanisms frontiersin.orgnih.gov.
Studies have shown that the quantification of lincomycin resistance genes in the environment is not solely due to the dilution of contamination but is also influenced by a selective effect from the antibiotic residues nih.gov. This indicates that the presence of lincomycin actively selects for resistant bacterial strains. For example, a significant correlation was found between lincomycin residues and the levels of specific resistance genes like vga(C) in soil samples nih.gov.
Furthermore, sub-inhibitory concentrations of lincomycin have been demonstrated to increase biofilm formation in certain bacterial species, such as Streptococcus suis frontiersin.orgresearchgate.net. Biofilms are communities of microorganisms encased in a self-produced matrix, which can enhance their survival and protect them from antibiotics. This increased biofilm formation represents a potential mechanism for increased persistence and survival in the presence of the antibiotic frontiersin.org. The exposure of Staphylococcus aureus to sub-inhibitory levels of lincomycin also made them more susceptible to killing by polymorphonuclear leukocytes, a type of white blood cell, suggesting complex interactions between the antibiotic, bacteria, and host immune responses nih.gov.
The presence of lincomycin residues and the corresponding selection for resistant bacteria create a significant potential for the propagation and dissemination of ARGs through the environment nih.govnih.gov. A primary mechanism for this spread is horizontal gene transfer (HGT), where resistance genes are exchanged between different bacteria, including from non-pathogenic to pathogenic species frontiersin.orglakeforest.edu.
The application of animal manure to agricultural fields is a major pathway for the introduction of both lincomycin residues and ARGs into the soil nih.gov. From there, these genes can spread to environmental bacteria nih.gov. The soil itself is considered a vast reservoir of ARGs biorxiv.orgearth.com. The dissemination of these genes is often facilitated by mobile genetic elements such as plasmids, transposons, and integrons, which can be transferred between different bacterial species and genera mdpi.com.
Wastewater treatment plants (WWTPs) are recognized as critical hotspots for the dissemination of antibiotic resistance frontiersin.orgscirp.orgmdpi.comresearchgate.net. These facilities receive waste streams containing antibiotics, resistant bacteria, and mobile genetic elements from various sources, creating an environment ripe for HGT frontiersin.org. Although WWTPs can reduce the concentration of ARGs, they still release significant quantities into the aquatic environment through their effluent researchgate.net. The presence of lincomycin resistance genes like lin has been identified in soil-dwelling bacteria, with evidence of recent horizontal gene transfer across species biorxiv.orgnih.gov. This highlights the ongoing risk of the spread of lincomycin resistance from agricultural and waste environments to a broader range of bacteria.
Advanced Analytical Methodologies in Lincomycin Hydrochloride Research
Chromatographic Techniques for Detection and Quantification
Chromatography stands as the cornerstone for the separation and quantification of Lincomycin (B1675468) hydrochloride. Its ability to resolve complex mixtures makes it indispensable for both research and quality assurance applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Lincomycin hydrochloride due to its precision, sensitivity, and robustness. ekb.egekb.eg The development of a reliable HPLC method involves a systematic process of optimizing separation conditions and validating the method's performance to ensure it is suitable for its intended purpose. scribd.com
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for Lincomycin hydrochloride analysis. nih.govresearchgate.net This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. ekb.egnih.gov Lincomycin, being a moderately polar molecule, is retained on the non-polar column and is eluted by the polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. RP-HPLC methods are widely applied for the quantitative determination of Lincomycin hydrochloride in bulk drugs and pharmaceutical dosage forms, as well as for stability-indicating assays that can separate the active ingredient from its degradation products. nih.govresearchgate.net
The successful separation of Lincomycin hydrochloride by HPLC is critically dependent on the careful optimization of several parameters.
Mobile Phase: The composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile (B52724), methanol), the pH of the aqueous buffer, and the ionic strength, significantly influences retention time and peak shape. nih.govresearchgate.netmdpi.com For instance, one method utilizes an isocratic mobile phase consisting of a 67:33 (v/v) mixture of 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile. ekb.egekb.eg Another employs a gradient mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 6. nih.gov The retention of lincomycin has been observed to increase with a rising buffer pH. mdpi.com
Column Selection: The choice of the analytical column is crucial for achieving efficient separation. C18 columns are predominantly used, but they vary in length, internal diameter, and particle size, which affects resolution, backpressure, and analysis time. ekb.egnih.gov Examples include ZORBAX SB-C18 (3.5µm, 4.6 mm × 75 mm) and RP-C18 (5 µm, 250 mm × 4.0 mm) columns. ekb.egnih.gov
Detection Wavelength: Lincomycin hydrochloride does not possess a strong UV-absorbing chromophore, making UV detection challenging. mdpi.com Consequently, detection is typically performed at low wavelengths, commonly 210 nm or 220 nm, to achieve adequate sensitivity. ekb.egekb.egnih.govmdpi.com
Table 1: Examples of Optimized HPLC Parameters for Lincomycin Hydrochloride Analysis
| Parameter | Study 1 ekb.egekb.eg | Study 2 nih.gov | Study 3 researchgate.net | Study 4 mdpi.com |
|---|---|---|---|---|
| Column | ZORBAX SB-C18 (3.5µm, 4.6x75mm) | RP-C18 (5µm, 4.0x250mm) | Fine pack SIL RPC18 | Kinetex EVO C18 (2.6µm, 4.6x150mm) |
| Mobile Phase | 0.023 M H₃PO₄ (pH 2.3) : Acetonitrile (67:33) | Acetonitrile and Phosphate buffer (pH 6) | Methanol : Water (90:10) | Phosphate buffer (pH 2.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 220 nm | UV at 254 nm | UV at 210 nm |
Analytical method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to demonstrate the reliability of the HPLC method. scribd.comnih.gov
Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (RSD), which should typically be below 2%. researchgate.net
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of standard is added to a sample. Mean recoveries for Lincomycin hydrochloride are generally expected to be within 98-102%. mdpi.com One study reported mean recoveries ranging from 98.33% to 99.83%. ekb.eg
Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The relationship is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. ekb.egekb.eg A linear range of 5.0 - 100 µg/mL has been demonstrated. ekb.egekb.eg
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase pH, column temperature, and detection wavelength. ekb.eg
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. ekb.egnih.gov For Lincomycin hydrochloride, reported LOD and LOQ values can be as low as 0.004 mg/mL and 0.013 mg/mL, respectively. nih.gov
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. ekb.eg Specificity is often confirmed through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.gov
Table 2: Summary of Validation Parameters from a Validated HPLC Method
| Validation Parameter | Acceptance Criteria | Reported Finding |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9999 ekb.egekb.eg |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.33% - 99.83% ekb.eg |
| Precision (%RSD) | ≤ 2.0% | < 2% researchgate.net |
| LOD | Signal-to-Noise Ratio ~3:1 | 1.41 µg/mL ekb.eg |
| LOQ | Signal-to-Noise Ratio ~10:1 | 4.29 µg/mL ekb.eg |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residue and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of Lincomycin hydrochloride residues in complex biological matrices such as animal tissues and eggs. nih.govnih.gov Due to the low volatility and thermal instability of Lincomycin, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov
The process typically involves an initial extraction from the sample matrix, often using accelerated solvent extraction (ASE), followed by a clean-up step with solid-phase extraction (SPE). nih.govnih.gov The purified extract is then derivatized, for example, with N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA), to create a silylated derivative. nih.gov The GC separates the derivatized analyte from other components, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. This method offers high sensitivity and specificity, with limits of quantification reported to be as low as 4.1 µg/kg in animal tissues. nih.gov
Spectroscopic and Structural Elucidation Techniques
While chromatography is essential for separation and quantification, spectroscopic techniques are vital for confirming the identity and elucidating the detailed molecular structure of Lincomycin hydrochloride.
Single-crystal X-ray crystallography provides unambiguous information on the three-dimensional structure and absolute configuration of a molecule. A study on Lincomycin hydrochloride monohydrate determined its crystal structure, revealing key conformational features. nih.gov The analysis showed that the molecule consists of an amino acid linked by an amide group to a monosaccharide and that the crystal structure is stabilized by a network of hydrogen bonds. nih.gov
Table 3: Crystallographic Data for Lincomycin Hydrochloride Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2 |
| a (Å) | 18.5294 |
| b (Å) | 20.5980 |
| c (Å) | 6.17380 |
| Volume (ų) | 2356.35 |
Data from a single-crystal X-ray crystallography study. nih.gov
Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS) are also crucial for structural elucidation. The mass spectrum of lincomycin shows a molecular ion at an m/z of 407.2. researchgate.net Further fragmentation in MS/MS experiments can break the molecule into characteristic pieces, such as the in-source fragment observed at m/z 126.1, which corresponds to a part of the amino acid moiety. researchgate.net This fragmentation pattern serves as a fingerprint for confirming the compound's identity.
Other spectroscopic methods, such as UV-Vis spectrophotometry and atomic absorption spectroscopy (AAS), have also been used for the quantitative determination of Lincomycin hydrochloride, often based on complexation reactions. ajgreenchem.comtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthesis Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate biosynthetic pathway of lincomycin. This non-destructive analytical method provides detailed information about the molecular structure and conformation of biosynthetic intermediates, enabling researchers to piece together the complex enzymatic steps involved in its formation by Streptomyces lincolnensis.
One- and two-dimensional NMR techniques have been extensively applied to analyze the structure of lincomycin, its degradation products, and its analogues. acs.org Techniques such as selective decoupling, resolution enhancement, Nuclear Overhauser Effect (n.O.e.) difference experiments, Chemical Shift Correlated Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) have been instrumental. uq.edu.au Together, experimental data from coupling constants and n.O.e. effects, combined with theoretical conformational analysis, have allowed for the precise determination of lincomycin's conformation in solution. uq.edu.au
In the context of biosynthesis, NMR is crucial for verifying the structures of key intermediates. The biosynthesis of lincomycin A involves the formation of an unusual eight-carbon thiosugar core, methyllincosamide (MTL), which is then joined with an N-methylprolinyl moiety. pnas.org Studies have identified crucial intermediates such as GDP-ᴅ-erythro-α-ᴅ-gluco-octose and GDP-ᴅ-α-ᴅ-lincosamide. pnas.org The enzymatic conversion of these intermediates involves a series of reactions including C6-epimerization, dehydration, C4-epimerization, and transamination. pnas.org NMR analysis is indispensable for confirming the successful synthesis and structural integrity of these intermediates at each stage of the pathway.
The table below summarizes key NMR techniques and their specific applications in the study of lincomycin and its biosynthesis.
| NMR Technique | Application in Lincomycin Research | Key Findings |
| 1D ¹H NMR | Determination of proton environments and coupling constants. | Provides fundamental data on the molecular structure and conformation. uq.edu.au |
| ¹³C NMR | Analysis of the carbon skeleton of lincomycin and its precursors. | Used to characterize the structure of the copper(II) complex of lincomycin. acs.org |
| COSY | Establishes proton-proton coupling networks. | Helps in assigning proton signals and understanding the connectivity of the molecule. uq.edu.au |
| NOESY | Determines through-space proximity of protons. | Crucial for elucidating the three-dimensional conformation of lincomycin in solution. uq.edu.au |
X-ray Crystallography for Macromolecular Complex Structure Determination
X-ray crystallography has provided profound insights into the mechanism of action of lincomycin by revealing its atomic-level interactions with its macromolecular target, the bacterial ribosome. This technique has been successfully used to determine the crystal structure of the large ribosomal subunit (50S) from pathogenic bacteria in complex with lincomycin, offering a static yet high-resolution snapshot of the drug at its binding site.
Researchers have determined the crystal structure of the large ribosomal subunit of Staphylococcus aureus (SA50S) in complex with lincomycin. nih.gov These studies show that lincomycin binds at the peptidyl transferase center (PTC), a critical region of the ribosome responsible for peptide bond formation. nih.gov By occupying this site, lincomycin sterically hinders the proper positioning of the aminoacyl-tRNA (A-site tRNA), thereby inhibiting protein synthesis. pnas.org
The binding of lincomycin involves specific interactions with the 23S ribosomal RNA (rRNA) of the 50S subunit. The α-methylthiolincosamide (α-MTL) segment of the drug is the primary determinant for its targeting to the ribosome. nih.gov The sugar moiety of lincomycin is positioned at the entrance of the ribosomal exit tunnel, overlapping with the binding site of macrolide antibiotics, which explains the observed cross-resistance between these two antibiotic classes. nih.gov
The crystallographic data for the S. aureus 50S ribosomal subunit in complex with lincomycin is summarized in the table below.
| Parameter | Value | Reference |
| Macromolecule | Staphylococcus aureus 50S ribosomal subunit | nih.gov |
| Ligand | Lincomycin | nih.gov |
| Resolution | 3.1 Å | researchgate.net |
| Binding Site | Peptidyl Transferase Center (PTC) | nih.gov |
| Key Interacting Component | 23S rRNA | nih.gov |
| Mechanism of Inhibition | Blocks binding of the 3' end of the A-site tRNA | nih.gov |
These structural studies are crucial for understanding drug selectivity and for the rational design of novel lincosamide derivatives with improved potency and the ability to overcome resistance mechanisms. nih.govresearchgate.net
Microbiological Assays for Activity and Susceptibility Profiling
Microbiological assays are fundamental for determining the in vitro activity of lincomycin and for profiling its effectiveness against various bacterial strains. These assays provide critical data, such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Standardized laboratory methods, such as those described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are used for susceptibility testing. rxreasoner.com Common methods include broth microdilution and agar (B569324) disk diffusion (Bauer-Kirby method). micromasterlab.com In the disk diffusion test, paper disks impregnated with a specific amount of lincomycin (e.g., 2 mcg) are placed on an agar plate inoculated with the test bacterium. micromasterlab.com The diameter of the zone of inhibition around the disk correlates with the susceptibility of the organism.
Lincomycin is a narrow-spectrum antibiotic, primarily effective against Gram-positive bacteria and certain cell wall-less bacteria. wikipedia.org Its activity against several key pathogens has been well-documented through numerous studies. Research has shown that the size of the bacterial inoculum can significantly affect the measured MIC and Minimum Bactericidal Concentration (MBC) values, particularly for Staphylococcus aureus. nih.gov For instance, with smaller inocula (≤10⁴ cells/mL), lincomycin demonstrates bactericidal activity, whereas at higher inocula (≥10⁵ cells/mL), it is primarily bacteriostatic. nih.gov
The table below presents a summary of representative MIC ranges for lincomycin against common pathogenic bacteria.
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.2 - 32 | Activity can be highly dependent on inoculum size. wikipedia.orgnih.gov |
| Streptococcus pneumoniae | 0.05 - 0.4 | Generally susceptible. wikipedia.org |
| Streptococcus pyogenes | 0.04 - 0.8 | Generally susceptible. wikipedia.org |
| Mycoplasma synoviae | 0.5 - 32 | A pathogen in poultry. nih.gov |
These microbiological assays are essential for clinical diagnostics, guiding appropriate treatment choices, and for ongoing surveillance of antimicrobial resistance patterns.
Emerging Research Frontiers and Future Directions
Novel Approaches in Ribosome Engineering for Enhanced Antimicrobial Production
Ribosome engineering is a burgeoning field that offers innovative strategies for increasing the production of valuable secondary metabolites, including antibiotics like lincomycin (B1675468). nih.gov This approach involves the rational screening for mutations in ribosomal proteins or RNA polymerases, which can lead to altered cellular physiology and enhanced biosynthetic capabilities. nih.gov The ribosome, a complex molecular machine responsible for protein synthesis, is a promising target for such engineering efforts due to its central role in cellular metabolism. biotechscope.combroadinstitute.org
Researchers have developed high-throughput methods to engineer ribosomes, allowing for the measurement and optimization of their protein production capabilities. biotechscope.combroadinstitute.org These platforms can be adapted to screen for antibiotics that specifically inhibit ribosome function, thereby accelerating the discovery of new antimicrobial agents. biotechscope.com The engineering of heterologous ribosomes, which are derived from different microorganisms, in a host organism like E. coli opens up new avenues for discovering novel translational functions and producing new bioactive compounds. biotechscope.combroadinstitute.org
Interestingly, the use of sub-inhibitory concentrations of certain antibiotics, including lincomycin, has been shown to induce the production of other antibiotics. nih.gov This suggests a complex regulatory network linking antibiotic exposure to the activation of silent biosynthetic gene clusters. nih.gov Ribosome engineering can potentially harness and amplify these natural induction mechanisms to significantly improve the yield of desired antimicrobial compounds. nih.gov
Table 1: Key Concepts in Ribosome Engineering for Antimicrobial Production
| Concept | Description | Relevance to Lincomycin Hydrochloride |
| Orthogonal Translation | A technique that forces a ribosome to exclusively translate a specific, researcher-defined transcript. biotechscope.combroadinstitute.org | Can be used to optimize the expression of enzymes in the lincomycin biosynthetic pathway. |
| Heterologous Ribosomes | Ribosomes from one species expressed in another. biotechscope.combroadinstitute.org | May offer new functionalities for the production of novel lincomycin derivatives or other antibiotics. |
| Sub-inhibitory Antibiotic Induction | The use of low concentrations of antibiotics to trigger the production of secondary metabolites. nih.govh1.conih.gov | Lincomycin itself can be used at sub-inhibitory concentrations to induce the production of other valuable antibiotics. |
| Mutation Screening | Screening for spontaneous mutations in ribosomal components that lead to desired phenotypes, such as increased antibiotic production. nih.gov | Can be employed to develop strains of Streptomyces lincolnensis with enhanced lincomycin yields. |
Ecological Impacts of Lincomycin on Non-Target Organisms and Environmental Microbiomes
The release of lincomycin hydrochloride into the environment, primarily through agricultural and veterinary applications, poses significant ecological risks. researchgate.net When used in livestock, a substantial portion of the antibiotic is not metabolized and is excreted, entering terrestrial and aquatic ecosystems through manure. researchgate.netsciencedaily.com This introduction of an active pharmaceutical ingredient into the environment can have wide-ranging and detrimental effects on non-target organisms and microbial communities. researchgate.netsciencedaily.com
One of the most critical ecological impacts is the alteration of natural environmental microbial communities. researchgate.net These microbial ecosystems are fundamental to various biogeochemical cycles, and their disruption can have cascading effects on ecosystem health. researchgate.net Exposure to lincomycin can lead to changes in bacterial diversity and community structure. researchgate.net Furthermore, the presence of lincomycin in the environment creates a selective pressure that promotes the development and proliferation of antibiotic-resistant bacteria and the transfer of lincomycin-resistant genes (LRGs). researchgate.net
Recent studies have also highlighted the broader physiological impacts of lincomycin on animals. In a mouse model, exposure to lincomycin as a growth-promoting agent led to significant alterations in the gut microbiota, including a decrease in Firmicutes and an increase in Escherichia coli. nih.gov This dysbiosis was associated with metabolic and immune dysregulation, suggesting potential health risks for wildlife exposed to lincomycin in the environment. nih.gov
Table 2: Documented Ecological Effects of Lincomycin Hydrochloride
| Ecological Effect | Description | Key Findings |
| Alteration of Microbial Communities | Changes in the diversity and composition of soil and aquatic microbiomes. researchgate.net | Lincomycin can induce a different microbiota in the soil. researchgate.net |
| Promotion of Antibiotic Resistance | Increased selection pressure for lincomycin-resistant genes (LRGs) in the environment. researchgate.net | The release of lincomycin is a potential risk for the spread of antibiotic resistance. researchgate.net |
| Impact on Non-Target Organisms | Adverse effects on the health of organisms unintentionally exposed to lincomycin. | In mice, lincomycin altered gut microbiota and was linked to metabolic and immune disruptions. nih.gov |
| Environmental Contamination | Presence and persistence of lincomycin in various environmental compartments, including soil, water, and even the food chain. | Lincomycin has been detected in manure, soil, surface water, and groundwater. |
Development and Evaluation of Efflux Pump Inhibitors to Combat Resistance
A primary mechanism by which bacteria develop resistance to lincomycin and other antibiotics is through the active efflux of the drug from the cell. ace-superbugs.comnih.gov This process is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of substrates, including antibiotics. nih.gov The overexpression of these pumps can significantly reduce the intracellular concentration of an antibiotic, rendering it ineffective. ace-superbugs.comnih.gov
To counteract this resistance mechanism, researchers are actively developing and evaluating efflux pump inhibitors (EPIs). ace-superbugs.comnih.gov EPIs are compounds that can block the function of efflux pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. ace-superbugs.comnih.gov The combination of an antibiotic like lincomycin with an EPI represents a promising strategy to overcome multidrug resistance. ace-superbugs.commdpi.com
The development of effective EPIs involves several key strategies, including inhibiting the expression of genes that encode for the pumps, preventing the assembly of pump components in the cell membrane, blocking the efflux channel, and depleting the energy source required for pump operation. ace-superbugs.com While a number of EPIs have been identified, their clinical application has been limited by issues of toxicity. ace-superbugs.commdpi.com However, the screening of existing clinically approved drugs has identified some compounds with EPI activity, offering a potential avenue for more rapid clinical translation. mdpi.com
Table 3: Strategies for Efflux Pump Inhibition
| Inhibition Strategy | Mechanism of Action | Examples of Investigated EPIs |
| Inhibition of Gene Expression | Preventing the transcription and translation of genes encoding efflux pump components. | - |
| Prevention of Pump Assembly | Interfering with the proper formation and localization of the efflux pump complex in the bacterial membrane. | - |
| Blockage of the Efflux Channel | Physically obstructing the channel through which the antibiotic is expelled. | PAβN (a broad-spectrum EPI) nih.gov |
| Depletion of Energy Source | Disrupting the energy supply (e.g., ATP hydrolysis or proton motive force) required for the active transport of the antibiotic out of the cell. ace-superbugs.comwalshmedicalmedia.com | CCCP (interferes with ATP synthesis) nih.gov |
Understanding the Adaptive Responses of Microorganisms to Sub-inhibitory Antibiotic Concentrations
The exposure of microorganisms to sub-inhibitory concentrations (sub-MICs) of antibiotics, including lincomycin, can trigger a range of adaptive responses. nih.govfrontiersin.org These concentrations, which are below the level required to kill the bacteria, can paradoxically lead to increased virulence and persistence. frontiersin.orgnih.gov Understanding these adaptive responses is crucial for predicting and mitigating the long-term consequences of antibiotic use. frontiersin.org
One significant adaptive response is the increased formation of biofilms. frontiersin.org Biofilms are communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. frontiersin.org Studies have shown that sub-MICs of lincomycin can significantly increase biofilm formation in pathogens like Streptococcus suis. frontiersin.org This is particularly concerning as the therapeutic dose of lincomycin used in veterinary medicine could potentially lead to sub-MIC exposure in colonizing bacteria, thereby promoting biofilm-related infections. frontiersin.org
Furthermore, sub-inhibitory concentrations of lincomycin have been observed to potentiate the production of secondary metabolites in Streptomyces species. h1.conih.gov This includes the overproduction of pigmented antibiotics like actinorhodin (B73869) and the production of novel antibacterial compounds. h1.conih.gov This phenomenon suggests that at low concentrations, lincomycin may act as a signaling molecule that modulates gene expression and secondary metabolism. h1.conih.gov
Table 4: Microbial Responses to Sub-inhibitory Lincomycin Concentrations
| Adaptive Response | Description | Observed Effects |
| Increased Biofilm Formation | Enhanced ability of bacteria to form protective biofilm communities. frontiersin.org | Sub-MICs of lincomycin increased biofilm formation in Streptococcus suis. frontiersin.org |
| Modulation of Secondary Metabolism | Altered production of secondary metabolites, including other antibiotics. h1.conih.gov | Lincomycin induced the overproduction of actinorhodin in Streptomyces coelicolor and novel antibacterial compounds in S. lividans. h1.conih.gov |
| Altered Gene Expression | Changes in the expression of genes involved in virulence, metabolism, and stress response. h1.conih.gov | Lincomycin markedly increased the expression of the actII-ORF4 regulatory gene in S. coelicolor. h1.conih.gov |
| Changes in Virulence | Potential for increased or decreased ability of bacteria to cause disease. nih.gov | Sub-MICs of antibiotics can alter bacterial adherence to epithelial cells and susceptibility to host defenses. nih.gov |
Advanced Structural Biology of Lincomycin-Ribosome Complexes and Resistance Mutations
High-resolution structural studies of lincomycin and its derivatives bound to the bacterial ribosome have provided profound insights into its mechanism of action and the molecular basis of resistance. researchgate.netnih.govmpg.de Using techniques such as X-ray crystallography and cryo-electron microscopy, scientists have been able to visualize the precise interactions between lincomycin and its target, the peptidyl transferase center (PTC) of the 50S ribosomal subunit. researchgate.netnih.govpnas.org
These studies reveal that lincomycin binds to a site that overlaps with the binding sites of other antibiotic classes, such as macrolides and streptogramins B, explaining the observed cross-resistance patterns (the MLSB phenotype). nih.govpnas.org The drug interferes with protein synthesis by sterically hindering the proper positioning of aminoacyl-tRNA in the A-site of the ribosome, thereby inhibiting peptide bond formation. pnas.org
Structural biology has also been instrumental in elucidating the mechanisms of resistance. Mutations in the 23S rRNA, particularly at nucleotides such as A2058 and A2059, can reduce the binding affinity of lincomycin to the ribosome. nih.govpnas.org Another clinically significant resistance mechanism is the Cfr-mediated methylation of the A2503 nucleotide in the 23S rRNA. nih.gov The addition of a methyl group at this position creates a steric clash with the antibiotic, preventing it from binding effectively. nih.gov This detailed structural information is crucial for the rational design of new lincosamide derivatives that can evade these resistance mechanisms. researchgate.netnih.gov
Table 5: Key Structural Features of Lincomycin-Ribosome Interactions and Resistance
| Feature | Description | Implication |
| Binding Site | The peptidyl transferase center (PTC) of the 50S ribosomal subunit. researchgate.netpnas.org | Inhibition of peptide bond formation and protein synthesis. |
| Mechanism of Action | Steric interference with the binding of aminoacyl-tRNA to the ribosomal A-site. pnas.org | Halts the elongation phase of translation. |
| rRNA Mutations | Changes in the nucleotide sequence of the 23S rRNA, such as at positions A2058 and A2059. nih.govpnas.org | Confer resistance by altering the antibiotic binding pocket. |
| Cfr-mediated Methylation | Enzymatic modification of nucleotide A2503 in the 23S rRNA. nih.gov | A prevalent mechanism of resistance that provides broad protection against multiple classes of PTC-targeting antibiotics. nih.gov |
| Structural Conservation | High degree of similarity in the binding mode of different lincosamides. mpg.de | Provides a basis for the structure-based design of novel lincosamide antibiotics with improved properties. |
Q & A
Q. What validated analytical methods are recommended for quantifying lincomycin hydrochloride in bulk and pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and iodometric titration are widely used. For HPLC, a linear range of 5–25 μg/mL with a correlation coefficient (R²) ≥0.9998 is typical, validated through parameters like linearity, precision, and accuracy . Iodometric methods employ Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as an oxidizing agent, with residual reagent quantified iodometrically. Both methods require calibration against certified reference standards .
Q. How is the purity of lincomycin hydrochloride assessed in pharmacopeial standards?
Purity tests include:
- Heavy metals : ≤5 ppm via Method 4 (USP guidelines) .
- Lincomycin B impurity : ≤5.0% of total peak area in HPLC analysis under EP 11.0 conditions .
- Optical rotation : +135° to +150° (0.5 g in water) .
- pH : 3.0–5.5 for a 10% aqueous solution .
Q. What are the key considerations for designing a stability study of lincomycin hydrochloride in aqueous solutions?
- pH variation : Test degradation rates at pH 2–8 (e.g., 0.6 mg/mL solutions stored at 80°C).
- Chromatographic validation : Use RP-HPLC with UV detection (e.g., 484 nm) and a C18 column.
- Data intervals : Measure degradation at fixed time points (e.g., every 10 minutes) to calculate kinetic parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in lincomycin quantification data between HPLC and alternative methods?
Discrepancies often arise from matrix interference (e.g., excipients in capsules) or oxidation inefficiency in iodometric methods. Cross-validate results using:
- Spiked recovery tests : Assess accuracy in complex matrices.
- Forced degradation studies : Compare method robustness under heat, light, or pH stress .
Q. What experimental design is recommended for clinical trials evaluating lincomycin hydrochloride efficacy?
- Sample size : Use power analysis (e.g., 464 patients for 80% power at α=0.05).
- Outcome measures :
- Primary : Adverse events and causality (Naranjo scale).
- Secondary : Total Symptom Score (TSS) and Physician’s Global Assessment (PGA) .
- Data analysis : Express categorical variables as percentages; use chi-square or Fisher’s exact test for effectiveness .
Q. How can impurity profiling of lincomycin hydrochloride be optimized using EP 11.0 guidelines?
- Chromatographic conditions : Use EP-prescribed columns (e.g., C18) and mobile phases (e.g., phosphate buffer-acetonitrile).
- System suitability : Verify relative retention times (RRT) for impurities (e.g., EP Impurity B: RRT ~0.5 vs. lincomycin).
- Validation : Include specificity, limit of detection (LOD), and precision for low-abundance impurities .
Q. What methodologies are suitable for studying lincomycin hydrochloride’s neurotoxicity in non-mammalian models?
- Zebrafish assays : Expose embryos to graded concentrations (e.g., 0.1–10 μg/mL) and monitor neurodevelopmental endpoints (e.g., locomotion, axon morphology).
- Endpoint quantification : Use automated imaging and machine learning for high-throughput analysis .
Q. How does pH influence the degradation kinetics of lincomycin hydrochloride in intravenous formulations?
- Acidic conditions (pH 2–4) : Promote hydrolysis, leading to rapid degradation (e.g., t₁/₂ <1 hour at 80°C).
- Neutral/alkaline conditions (pH 6–8) : Favor oxidative pathways.
- Analytical validation : Use Arrhenius plots to extrapolate shelf-life at room temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
